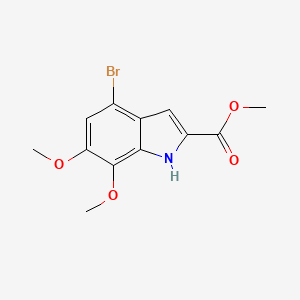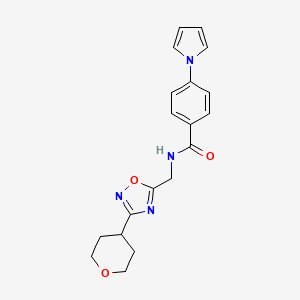
2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is part of research efforts aimed at developing new synthetic pathways and understanding its chemical properties. Studies have explored the condensation reactions involving similar molecular structures, highlighting the versatility and reactivity of compounds containing piperazine, azetidine, and pyrimidin-2-yl moieties. For example, research by Barak (1968) demonstrated the formation of N, N′-(2-fluorenyl) derivatives through condensation reactions, offering insights into synthetic methods that could be applicable to the compound of interest (Barak, 1968).
Biological Activity
Research on related structures has focused on evaluating biological activity, including antimicrobial, antioxidant, and enzyme inhibitory effects. A study by Mermer et al. (2018) synthesized 1,2,4-Triazole derivatives with a piperazine nucleus, demonstrating significant antimicrobial and enzyme inhibitory activities. These findings suggest potential applications of our compound in developing new antimicrobial and enzyme inhibitors (Mermer et al., 2018).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c21-16-4-1-2-5-17(16)29-14-18(27)26-12-15(13-26)19(28)24-8-10-25(11-9-24)20-22-6-3-7-23-20/h1-7,15H,8-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXNFEPMXDIDCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

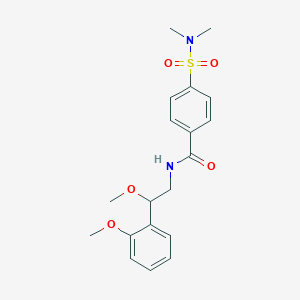
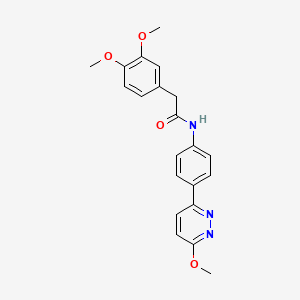
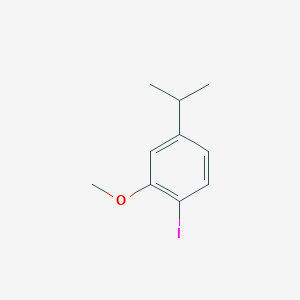
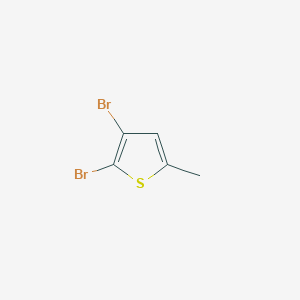

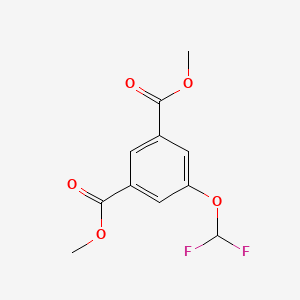

![4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine](/img/structure/B2380314.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2380318.png)
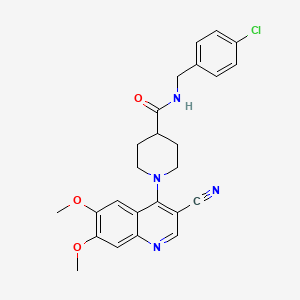

![2-(2,6-Difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2380322.png)
